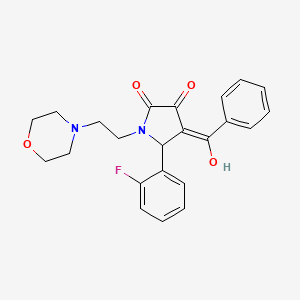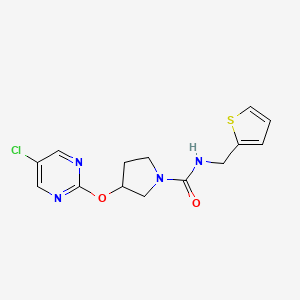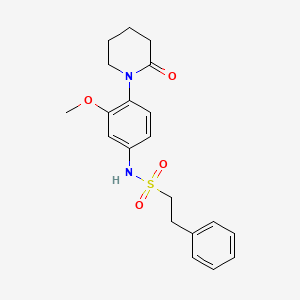![molecular formula C22H23NO4 B3014465 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883961-66-8](/img/structure/B3014465.png)
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways related to inflammation, cell proliferation, and apoptosis.
Interacting with Receptors: Binding to cellular receptors and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methylbutanamide: Lacks the 8-methyl group, which may affect its biological activity.
N-[3-(4-hydroxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-butanamide: Lacks the 3-methyl group on the butanamide side chain, which may influence its chemical properties.
Uniqueness
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)12-18(24)23-22-19(15-8-10-16(26-4)11-9-15)20(25)17-7-5-6-14(3)21(17)27-22/h5-11,13H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBSNJSOHOXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B3014382.png)
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
![3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B3014384.png)
![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)



![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)

![3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3014403.png)
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
